4-Ethylcyclohex-2-en-1-one
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Overview
Description
Scientific Research Applications
Synthesis Studies
4-Ethylcyclohex-2-en-1-one has been a subject of synthesis studies. For instance, an attempt to synthesize it by a Robinson-type ring closure resulted in a mixture of conjugated and non-conjugated ketones, from which the conjugated isomer was isolated (Lewis & Williams, 1970). Another study investigated the isomerization of 4-vinylcyclohexene radical cation in gas phase, which is closely related to this compound (Vollmer et al., 1995).
Catalysis Research
Research has also focused on the use of this compound in catalysis. For example, a study demonstrated enantioselectivity in copper-catalyzed conjugate addition reactions using a Cu(I) salt/N-heterocyclic carbene–Ag complex catalytic system, where optically active 3-ethylcyclohexanone was produced (Matsumoto et al., 2016).
Organic Synthesis
This compound has been used in various organic synthesis processes. An example includes its application in the microwave synthesis of Ethyl 1,3-Cyclohexaddene-1-Carboxylate, a critical step in the preparation of molecules of biological interest (Tesson & Deshayes, 2000).
Mesomorphic Properties
Another area of interest is the study of mesomorphic properties of derivatives. Derivatives prepared from ethyl esters of related compounds showed characteristics like lower nematic–isotropic transition temperature and a narrower nematic range (Bezborodov & Lapanik, 1992).
Chemical Reactions Study
Studies also focus on the behavior of similar compounds in chemical reactions, like hydrogenation in the presence of rhodium complexes (Shebaldova et al., 1975) or acid-catalyzed hydration reactions (Chwang et al., 1977).
Crystal Structure Analysis
The compound's derivatives have been analyzed for their crystal structure, providing insights into molecular configurations and potential applications in chemical synthesis (Kavitha et al., 2006).
Polymer Chemistry
In the field of polymer chemistry, ethylene copolymerizations with related compounds have been explored for potential applications in material science (Harakawa et al., 2018).
Asymmetric Hydrovinylation
Asymmetric hydrovinylation of 1-vinylcycloalkenes has been investigated for regio- and stereoselectivity, which is significant in organic synthesis (Page & RajanBabu, 2012).
Safety and Hazards
Properties
IUPAC Name |
4-ethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-7-3-5-8(9)6-4-7/h3,5,7H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOCZSPPRPTGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.